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molecular formula C10H19NO3 B8438006 (1-Methoxypiperidin-4-yl)acetic acid ethyl ester

(1-Methoxypiperidin-4-yl)acetic acid ethyl ester

Cat. No. B8438006
M. Wt: 201.26 g/mol
InChI Key: YLBLQHJCTGRTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946453B2

Procedure details

To a solution of (1-methoxy-piperidin-4-ylidene)-acetic acid ethyl ester (597 mg, 3 mmol) in 20 ml of methanol was added 10% Pd/C (100 mg). The mixture was hydrogenated for 2 h and filtered. The filtrate was concentrated under reduced pressure to give the crude product, which was directly used in the next step without further purification. Yield: 500 mg of (1-methoxy-piperidin-4-yl)-acetic acid ethyl ester as an oil.
Quantity
597 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:14])[CH:5]=[C:6]1[CH2:11][CH2:10][N:9]([O:12][CH3:13])[CH2:8][CH2:7]1)[CH3:2]>CO.[Pd]>[CH2:1]([O:3][C:4](=[O:14])[CH2:5][CH:6]1[CH2:7][CH2:8][N:9]([O:12][CH3:13])[CH2:10][CH2:11]1)[CH3:2]

Inputs

Step One
Name
Quantity
597 mg
Type
reactant
Smiles
C(C)OC(C=C1CCN(CC1)OC)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(CC1CCN(CC1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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